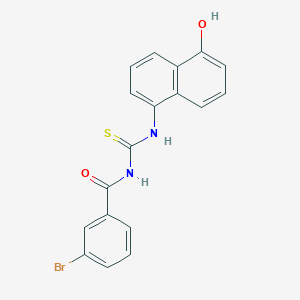
1-(Furan-2-ylmethyl)guanidine hemisulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(Furan-2-ylmethyl)guanidine hemisulfate” is a compound that contains a guanidine group and a furan group. Guanidine is a strong organic base that exists primarily as guanidium ions at physiological pH . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .
Synthesis Analysis
While specific synthesis methods for this compound are not available, guanidine derivatives can be synthesized by coupling purified furfural with urea . Furan derivatives can be synthesized from biomass via furan platform chemicals (FPCs) directly available from biomass (furfural and 5-hydroxy-methylfurfural) .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Guanidine hydrochloride, a related compound, is known to be a strong denaturant .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(furan-2-ylmethyl)guanidine;sulfuric acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H9N3O.H2O4S/c2*7-6(8)9-4-5-2-1-3-10-5;1-5(2,3)4/h2*1-3H,4H2,(H4,7,8,9);(H2,1,2,3,4) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGPKBDCOBKWIIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN=C(N)N.C1=COC(=C1)CN=C(N)N.OS(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N6O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-[(4-isopropylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2871558.png)
![7-Chloro-1-ethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B2871559.png)
![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2871560.png)
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(2-methoxyethyl)oxalamide](/img/structure/B2871562.png)

![tert-Butyl [4-(4-methoxybenzyl)piperidin-4-yl]methylcarbamate](/img/structure/B2871568.png)
![1-[4-[2-(3-Fluorophenyl)morpholine-4-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2871569.png)
![N-[1-(5-ethylfuran-2-yl)-2-methoxyethyl]-2,6-difluoropyridine-3-sulfonamide](/img/structure/B2871570.png)


![8-((4-Methoxy-2,5-dimethylphenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2871574.png)

![N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2871578.png)
![1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2871580.png)